2,6-Naphthyridine,2-oxide(9ci)

Description

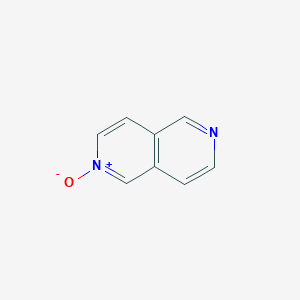

2,6-Naphthyridine,2-oxide (CAS No. 253-50-9) is a heterocyclic compound characterized by a fused bicyclic structure containing two nitrogen atoms at the 2- and 6-positions, with an additional oxygen atom at the 2-position oxide group. This compound belongs to the naphthyridine family, which has garnered significant interest in medicinal chemistry due to its diverse bioactivities, including anticancer, antiviral, and enzyme inhibitory properties . The synthesis of 2,6-naphthyridine derivatives, including the 2-oxide form, has been achieved through methods such as rhodium-catalyzed [2+2+2] cycloaddition of cyano-yne-allene scaffolds, enabling efficient access to structurally complex derivatives . Its unique electronic and steric properties, influenced by the oxide group, make it a promising candidate for drug design, particularly in targeting kinases like CK2α .

Properties

CAS No. |

222169-19-9 |

|---|---|

Molecular Formula |

C8H6N2O |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

2-oxido-2,6-naphthyridin-2-ium |

InChI |

InChI=1S/C8H6N2O/c11-10-4-2-7-5-9-3-1-8(7)6-10/h1-6H |

InChI Key |

ASTLQQFJKDPYTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C=[N+](C=C2)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Naphthyridine,2-oxide(9CI) can be achieved through several methods. One common approach involves the oxidation of 2,6-naphthyridine using oxidizing agents such as hydrogen peroxide or peracids . Another method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield 2,6-Naphthyridine,2-oxide(9CI) .

Industrial Production Methods

Industrial production of 2,6-Naphthyridine,2-oxide(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Naphthyridine,2-oxide(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxide group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas with a metal catalyst, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine dioxides, while substitution reactions can produce various substituted naphthyridine derivatives .

Scientific Research Applications

2,6-Naphthyridine,2-oxide(9CI) has a wide range of applications in scientific research:

- **Chemistry

Comparison with Similar Compounds

Comparison with Similar Naphthyridine Derivatives

Structural and Functional Differences

vs. 1,8-Naphthyridine

- Bioactivity : While 1,8-naphthyridines are extensively studied for antimicrobial, anti-inflammatory, and antihypertensive activities , 2,6-naphthyridine derivatives exhibit superior potency in kinase inhibition. For example, compound 12 (2,6-naphthyridine) demonstrated an IC50 of 0.5 nM against CK2α, whereas 1,6-naphthyridine (27e ) and phenyl-substituted analogs (27h ) showed 1,000- and 2,000-fold reduced activity, respectively .

- Substitution Effects : In 1,8-naphthyridines, antimicrobial activity is highly dependent on halogen substitution patterns . In contrast, the 2,6-naphthyridine scaffold prioritizes nitrogen and oxide positioning for optimal hydrogen bonding with enzyme active sites .

vs. 2,7-Naphthyridine

- Synthetic Accessibility : 2,6-Naphthyridine derivatives are synthesized via catalytic cycloaddition reactions (e.g., Rh-catalyzed [2+2+2] methods), whereas 2,7-isomers often require alternative pathways, limiting their medicinal application .

- Natural Occurrence : 4-Methyl-2,6-naphthyridine occurs naturally in Antirrhinum species, whereas 2,7-naphthyridines are predominantly synthetic .

Physicochemical Properties

- Stability : 2,6-Naphthyridine derivatives exhibit enhanced stability under physiological conditions compared to 1,8-naphthyridines, which degrade rapidly in acidic environments .

- Electronic Effects : The 2-oxide group in 2,6-naphthyridine increases electron density at the 6-position, enhancing interactions with hydrophobic enzyme pockets .

Medicinal Chemistry

- Kinase Inhibition : The 2,6-naphthyridine scaffold is critical for high-affinity binding to CK2α, a kinase implicated in cancer. Structural studies reveal that replacing the 2,6-naphthyridine group with phenyl or 1,6-naphthyridine disrupts key hydrogen bonds, reducing inhibitory activity .

- Antiviral Potential: 2,6-Naphthyridine derivatives are under investigation for HIV research due to their ability to interfere with viral replication machinery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.